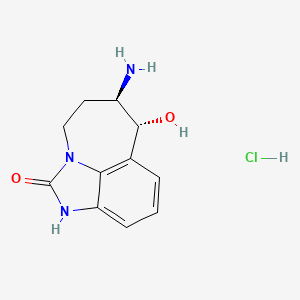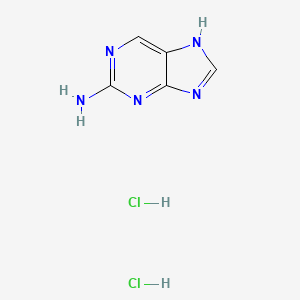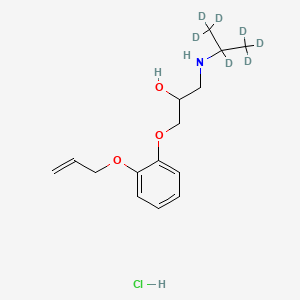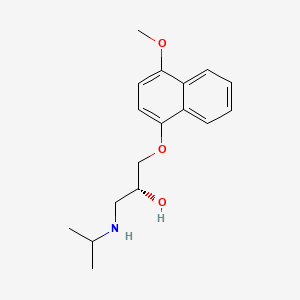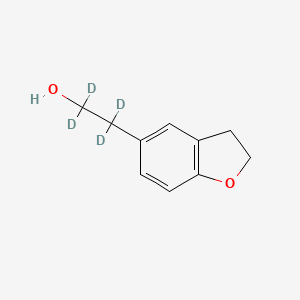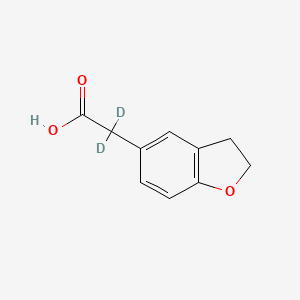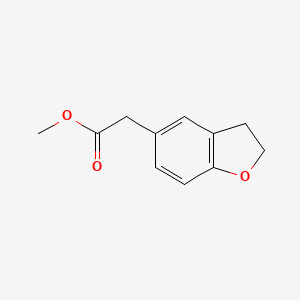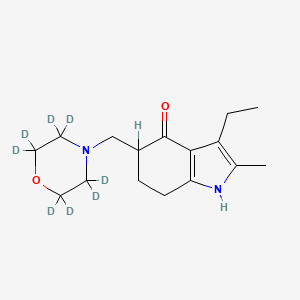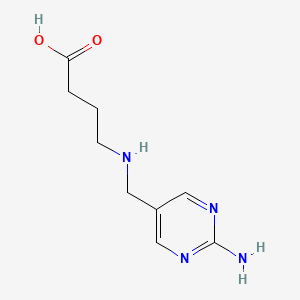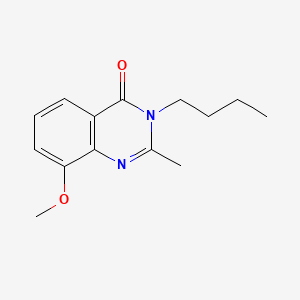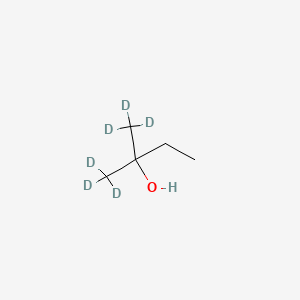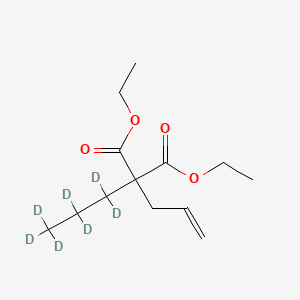
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their versatile properties and applications. This compound, in particular, is characterized by the presence of a deuterium-labeled propyl group, which can be useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Propyl-d7 alcohol, propenyl carboxylic acid, ethanol
Catalysts: Acidic catalysts like sulfuric acid
Purification: Distillation or recrystallization to obtain the pure ester
Chemical Reactions Analysis
Types of Reactions
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Substituted esters
Scientific Research Applications
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester has several applications in scientific research, including:
Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms
Biology: Employed in metabolic studies to track the incorporation of deuterium-labeled compounds
Medicine: Investigated for its potential use in drug development and pharmacokinetics
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act by:
Binding to enzymes: Affecting enzyme activity and metabolic processes
Incorporation into biomolecules: Allowing for the tracking of metabolic pathways
Comparison with Similar Compounds
Similar Compounds
2-Propenyl-propanedioic Acid Diethyl Ester: Similar structure but without deuterium labeling
2-Propenyl-(propyl-d7)-butanedioic Acid Diethyl Ester: Similar structure with a different carbon chain length
Uniqueness
The presence of the deuterium-labeled propyl group in 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester makes it unique for use in tracer studies and detailed mechanistic investigations. This labeling provides insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSEWGOVCFKMN-GQEKAPENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676118 |
Source


|
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215738-07-0 |
Source


|
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
